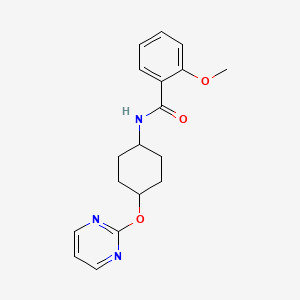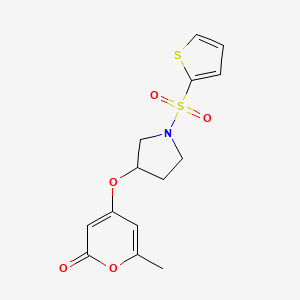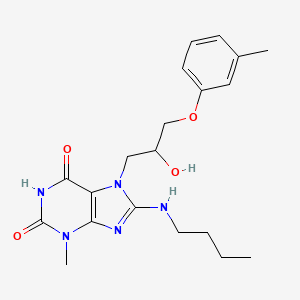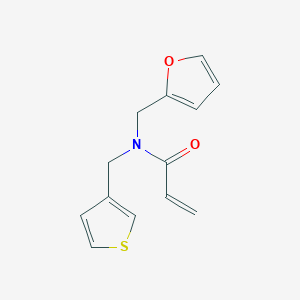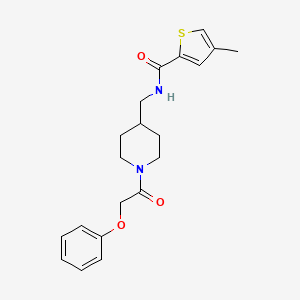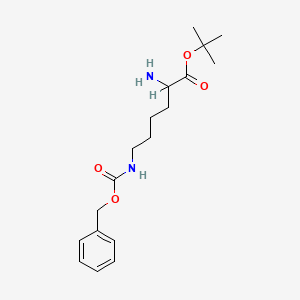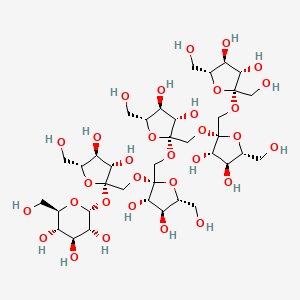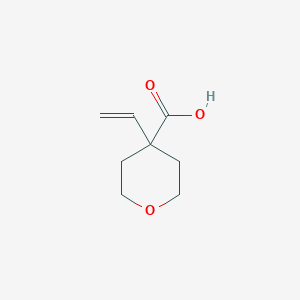![molecular formula C21H20N4OS2 B2502694 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681276-87-9](/img/structure/B2502694.png)
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
The compound 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of N-substituted acetamide, which is a class of compounds known for their therapeutic potential. These compounds have been synthesized and studied for their antibacterial, hemolytic, and enzyme inhibition activities. The compound is structurally related to the derivatives synthesized in the studies, which include indole, thiadiazole, and oxadiazole moieties .
Synthesis Analysis
The synthesis of related N-substituted acetamide derivatives typically involves a multi-step process. For instance, the synthesis of a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was carried out in three steps, starting from the conversion of 2-(1H-indol-3-yl)acetic acid to various intermediates and finally reacting with aryl/aralkyl amines to yield the target compounds . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of an acid, followed by hydrazide formation, cyclization, and substitution reactions . These methods provide a basis for the synthesis of the compound , which would likely involve the incorporation of a 5-methyl-1,3,4-thiadiazol-2-yl moiety into the N-substituted acetamide framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectral techniques such as 1H-NMR, IR, and EI-MS . For example, the crystal structures of some 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation stabilized by intramolecular hydrogen bonding . Although the exact structure of the compound is not provided, it can be inferred that it would exhibit similar structural features, such as a folded conformation and potential intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamide derivatives is influenced by the presence of various functional groups. The studies show that these compounds can undergo reactions with electrophiles, such as 2-bromoacetamide derivatives, to yield the final substituted acetamides . The presence of the sulfanyl group in the compound suggests that it could participate in nucleophilic substitution reactions, potentially leading to further derivatization or conjugation with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamide derivatives are closely related to their molecular structure. The studies indicate that these compounds have shown promising antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus, with some exhibiting very slight hemolytic activity . The enzyme inhibition activity of these compounds has also been supported by molecular docking results, suggesting that the compound may have similar properties . The presence of a 5-methyl-1,3,4-thiadiazol-2-yl group in the compound could contribute to its antibacterial efficacy, as seen in other related compounds .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- A study focused on the synthesis of derivatives of this compound to evaluate their potential as antimicrobial agents. These compounds showed promising in vitro antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Cancer Research
- Research on 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, highlighted its potential in anticancer applications. This study proposed a cost-effective synthesis approach for this molecule, which was evaluated for anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Drug Design and Synthesis
- Several studies have focused on the synthesis of related compounds for potential pharmacological applications. For instance, the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was explored as potential therapeutic agents, demonstrating antibacterial, enzyme inhibition, and hemolytic activities (Rubab et al., 2015).
Ligand Design in Chemistry
- The ligand design using derivatives of thiadiazole has been studied, with specific attention to the interaction with transition metal ions. This has implications in materials chemistry and the engineering of organometallic materials (Ardan et al., 2017).
Impurity Identification in Pharmaceutical Synthesis
- A study identified an impurity in the synthesis process of an antibacterial drug, where a compound similar to the one was a byproduct. This underscores its relevance in pharmaceutical manufacturing and quality control (Talagadadeevi et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-14-7-9-16(10-8-14)11-25-12-19(17-5-3-4-6-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLNJSSJTVUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)
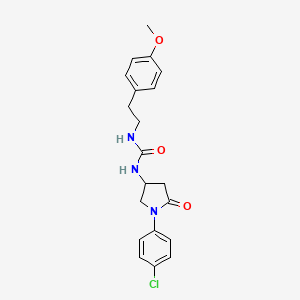
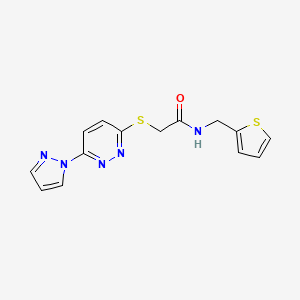
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)
